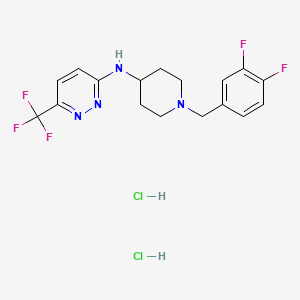

JNJ-37822681 dihydrochloride

Description

The exact mass of the compound 3-Pyridazinamine, N-(1-((3,4-difluorophenyl)methyl)-4-piperidinyl)-6-(trifluoromethyl)-, hydrochloride (1:2) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F5N4.2ClH/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22;;/h1-4,9,12H,5-8,10H2,(H,23,25);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLHGUUKFNZTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2F5N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2108806-02-4 | |

| Record name | JNJ-37822681 dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2108806024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-37822681 DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3XCP46PA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JNJ-37822681 Dihydrochloride: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-37822681 is a novel psychopharmacological agent initially developed as a potent and selective dopamine D2 receptor antagonist with a characteristic fast dissociation rate, a profile hypothesized to confer antipsychotic efficacy with an improved tolerability profile.[1] Subsequent research has unveiled a second, distinct mechanism of action: the opening of neuronal Kv7 (KCNQ) potassium channels. This dual functionality presents a unique pharmacological profile, suggesting potential therapeutic applications beyond psychosis, including in neuronal hyperexcitability disorders such as epilepsy. This technical guide provides an in-depth exploration of the core mechanisms of action of JNJ-37822681, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and evaluative workflows.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

JNJ-37822681 is a potent, specific, and centrally active antagonist of the dopamine D2 receptor. A key characteristic of its interaction with the D2 receptor is its rapid dissociation rate, which is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.[2]

Binding Affinity and Receptor Occupancy

Radioligand binding assays have been instrumental in characterizing the affinity of JNJ-37822681 for the dopamine D2 receptor. These experiments have demonstrated a moderate binding affinity for the dopamine D2L receptor subtype.[3]

Table 1: In Vitro Binding Affinity of JNJ-37822681

| Parameter | Value | Receptor Subtype |

| Kᵢ | 158 nM | Dopamine D₂L |

Kᵢ (Inhibitory constant) is a measure of the binding affinity of a ligand to a receptor.

In human studies using positron emission tomography (PET) with [11C]raclopride, oral administration of JNJ-37822681 resulted in dose-dependent occupancy of striatal D2 receptors.[4]

Table 2: In Vivo D2 Receptor Occupancy in Humans

| Single Oral Dose | Receptor Occupancy |

| 2 mg | 9-19% |

| 20 mg | 60-74% |

In Vivo Efficacy in Preclinical Models of Psychosis

JNJ-37822681 has demonstrated efficacy in various rodent models of psychosis, which are designed to mimic the positive symptoms of schizophrenia. These models typically involve inducing hyperlocomotion or stereotyped behaviors through the administration of dopamine agonists or other psychotomimetic agents.

Table 3: In Vivo Efficacy of JNJ-37822681 in Rat Models of Psychosis

| Model | Agonist | Behavioral Endpoint | ED₅₀ of JNJ-37822681 (mg/kg, i.h.) |

| Apomorphine-induced stereotypy | Apomorphine | Stereotyped behavior | 0.19[3] |

| D-amphetamine-induced hyperlocomotion | D-amphetamine | Hyperlocomotion | 1.0[3] |

| Phencyclidine-induced hyperlocomotion | Phencyclidine | Hyperlocomotion | 4.7[3] |

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.

Signaling Pathway

As a D2 receptor antagonist, JNJ-37822681 blocks the binding of dopamine to the receptor. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Inhibition of D2 receptor signaling leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular levels of cyclic AMP (cAMP). This modulation of downstream signaling pathways is believed to underlie the antipsychotic effects of D2 antagonists.

Caption: Dopamine D2 Receptor Antagonism Pathway of JNJ-37822681.

Secondary Mechanism of Action: Neuronal Kv7 Channel Opener

More recent investigations have identified a novel mechanism of action for JNJ-37822681 as an opener of neuronal Kv7 (KCNQ) potassium channels.[5] These voltage-gated potassium channels play a crucial role in regulating neuronal excitability, and their activation leads to membrane hyperpolarization, thereby reducing the likelihood of action potential firing. This activity suggests a potential therapeutic role for JNJ-37822681 in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Electrophysiological Effects

Whole-cell patch-clamp electrophysiology studies have demonstrated that JNJ-37822681 enhances Kv7.2-5 currents. This effect is comparable in potency and efficacy to the prototypical Kv7 channel opener, retigabine. In human induced pluripotent stem cell (hiPSC)-derived neurons (iNeurons), JNJ-37822681 was shown to enhance the M-current, hyperpolarize the resting membrane potential, and reduce spontaneous action potential firing. These effects were blocked by the Kv7 channel antagonist XE-991, confirming the specificity of this action.[5]

Signaling Pathway and Cellular Effects

By opening Kv7 channels, JNJ-37822681 increases the efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the neuronal membrane, making it more difficult to reach the threshold for firing an action potential. This reduction in neuronal excitability is the basis for its potential anticonvulsant effects.

Caption: Neuronal Kv7 Channel Opening Mechanism of JNJ-37822681.

Clinical Efficacy in Schizophrenia

The antipsychotic efficacy of JNJ-37822681 has been evaluated in clinical trials involving patients with acute exacerbation of schizophrenia. The primary outcome measure in these trials was the change in the Positive and Negative Syndrome Scale (PANSS) total score.

Table 4: Clinical Efficacy of JNJ-37822681 in Schizophrenia (12-week study)

| Treatment Group | Mean Change from Baseline in PANSS Total Score (Week 6) | p-value vs. Placebo |

| Placebo | -6.4 | - |

| JNJ-37822681 (10 mg bid) | -18.4 | < 0.001 |

| JNJ-37822681 (20 mg bid) | -17.7 | < 0.001 |

| JNJ-37822681 (30 mg bid) | -20.0 | < 0.001 |

| Olanzapine (15 mg qd) | -22.9 | < 0.001 |

All tested doses of JNJ-37822681 demonstrated a statistically significant reduction in PANSS total scores compared to placebo, indicating its efficacy in treating the symptoms of schizophrenia.[1]

Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity

-

Objective: To determine the binding affinity (Kᵢ) of JNJ-37822681 for the dopamine D2L receptor.

-

Method: Competitive radioligand binding assays are performed using cell membranes prepared from a stable cell line expressing the human dopamine D2L receptor.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of a specific D2 receptor radioligand (e.g., [³H]-spiperone).

-

Increasing concentrations of unlabeled JNJ-37822681 are added to compete with the radioligand for binding to the D2 receptors.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

The IC₅₀ (the concentration of JNJ-37822681 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Apomorphine-Induced Stereotypy in Rats

-

Objective: To assess the in vivo D2 receptor antagonist activity of JNJ-37822681.

-

Animals: Male Wistar rats.

-

Procedure:

-

Rats are pre-treated with various doses of JNJ-37822681 or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

After a specified pre-treatment time, rats are challenged with a subcutaneous injection of apomorphine (a dopamine receptor agonist) to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).

-

Behavior is observed and scored by a trained observer blinded to the treatment conditions at regular intervals for a defined period.

-

The intensity of stereotyped behavior is rated on a standardized scale.

-

The ED₅₀ for the inhibition of apomorphine-induced stereotypy is calculated.

-

Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channels

-

Objective: To characterize the effects of JNJ-37822681 on neuronal Kv7 channel currents.

-

Cells: HEK293 cells stably expressing human Kv7.2/7.3 channels or primary cultured neurons.

-

Procedure:

-

Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

-

The extracellular solution contains standard physiological ion concentrations. The intracellular (pipette) solution contains a potassium-based solution to isolate K+ currents.

-

Cells are held at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit Kv7 channel currents.

-

A baseline recording of the Kv7 current is established.

-

JNJ-37822681 is applied to the bath at various concentrations, and the effect on the Kv7 current is recorded.

-

The concentration-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).

-

Summary and Future Directions

JNJ-37822681 possesses a unique dual mechanism of action, functioning as both a fast-dissociating dopamine D2 receptor antagonist and a neuronal Kv7 channel opener. Its D2 antagonist properties have been validated in preclinical models and clinical trials for schizophrenia, demonstrating efficacy in reducing psychotic symptoms. The more recently discovered Kv7 channel opening activity presents an exciting avenue for potential therapeutic expansion into epilepsy and other disorders of neuronal hyperexcitability. Further research is warranted to fully elucidate the clinical implications of this dual pharmacology and to explore the full therapeutic potential of JNJ-37822681.

Caption: Logical Relationship of JNJ-37822681's Dual Mechanism of Action.

References

- 1. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Whole Cell Patch Clamp Protocol [protocols.io]

JNJ-37822681 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-37822681 is a potent and specific antagonist of the dopamine D2 receptor, characterized by its rapid dissociation kinetics. This profile has generated interest in its potential as an atypical antipsychotic with an improved side-effect profile, particularly concerning extrapyramidal symptoms. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of JNJ-37822681 dihydrochloride. It includes a detailed, multi-step synthesis protocol, in-depth methodologies for key in vitro and in vivo pharmacological assays, and a summary of its binding affinity and preclinical efficacy. The document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuropsychopharmacology.

Discovery and Rationale

JNJ-37822681 was identified through a screening program designed to discover potent and specific D2 receptor antagonists with fast dissociation rates.[1] The rationale behind this approach is that the rapid dissociation from the D2 receptor may contribute to a lower incidence of extrapyramidal symptoms (EPS), which are a common and debilitating side effect of many antipsychotic medications.[1] The discovery of JNJ-37822681, chemically known as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, provided a novel chemical entity to explore the therapeutic potential of fast D2 antagonism for the treatment of schizophrenia and bipolar disorder.[1]

Synthesis of this compound

The synthesis of JNJ-37822681 is a multi-step process. The following is a detailed protocol for the synthesis of N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine and its subsequent conversion to the dihydrochloride salt.

Synthesis of N-(1-((3,4-difluorophenyl)methyl)-4-piperidinyl)-6-(trifluoromethyl)-3-pyridazinamine

A detailed, step-by-step synthesis protocol for the core molecule is outlined below. Note: This is a representative synthesis, and specific conditions may be optimized.

Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate This commercially available starting material can also be synthesized by reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

Step 2: Synthesis of 3-chloro-6-(trifluoromethyl)pyridazine This intermediate can be prepared from 3,6-dichloropyridazine by a nucleophilic substitution reaction with a source of trifluoromethyl anion, such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a fluoride source like cesium fluoride.

Step 3: Synthesis of tert-butyl 4-((6-(trifluoromethyl)pyridazin-3-yl)amino)piperidine-1-carboxylate A mixture of tert-butyl 4-aminopiperidine-1-carboxylate and 3-chloro-6-(trifluoromethyl)pyridazine is heated in the presence of a base, such as potassium carbonate, in a solvent like N,N-dimethylformamide (DMF) to facilitate the nucleophilic aromatic substitution.

Step 4: Deprotection of the piperidine nitrogen The Boc protecting group is removed from tert-butyl 4-((6-(trifluoromethyl)pyridazin-3-yl)amino)piperidine-1-carboxylate by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

Step 5: N-alkylation with 3,4-difluorobenzyl bromide The resulting 4-((6-(trifluoromethyl)pyridazin-3-yl)amino)piperidine is reacted with 3,4-difluorobenzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile to yield the final product, N-(1-((3,4-difluorophenyl)methyl)-4-piperidinyl)-6-(trifluoromethyl)-3-pyridazinamine.

Formation of this compound

The free base, N-(1-((3,4-difluorophenyl)methyl)-4-piperidinyl)-6-(trifluoromethyl)-3-pyridazinamine, is dissolved in a suitable solvent like ethanol or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Pharmacological Characterization

In Vitro Dopamine D2 Receptor Binding Affinity

The affinity of JNJ-37822681 for the dopamine D2L receptor was determined using a radioligand binding assay.

Table 1: In Vitro Binding Affinity of JNJ-37822681

| Receptor | Radioligand | Ki (nM) |

| Dopamine D2L | [3H]-Spiperone | 158[2][3] |

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor are prepared. Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[4]

-

Binding Assay: The assay is performed in a 96-well plate format in a final volume of 250 µL.[4]

-

Incubation Mixture: Each well contains the cell membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of the radioligand [3H]-spiperone, and varying concentrations of the competing ligand (JNJ-37822681).

-

Incubation Conditions: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.[4]

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.[4]

-

Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]

-

Data Analysis: The concentration of JNJ-37822681 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

In Vivo Pharmacological Activity

JNJ-37822681 has demonstrated efficacy in rodent models of psychosis.

Table 2: In Vivo Efficacy of JNJ-37822681 in Rat Models of Psychosis

| Model | Agonist | Endpoint | ED50 (mg/kg, s.c.) |

| Apomorphine-induced Stereotypy | Apomorphine | Inhibition of stereotyped behavior | 0.19[2][3] |

| D-Amphetamine-induced Hyperlocomotion | D-Amphetamine | Inhibition of hyperlocomotion | 1.0[2][3] |

| Phencyclidine-induced Hyperlocomotion | Phencyclidine | Inhibition of hyperlocomotion | 4.7[2][3] |

-

Apomorphine-Induced Stereotypy in Rats:

-

Animals: Male Wistar rats are used.

-

Acclimation: Animals are acclimated to the testing environment before the experiment.

-

Drug Administration: JNJ-37822681 or vehicle is administered subcutaneously (s.c.) at various doses. After a predetermined time (e.g., 30-60 minutes), apomorphine (a dopamine receptor agonist) is administered s.c. to induce stereotyped behaviors.

-

Behavioral Scoring: Immediately after apomorphine injection, individual rats are placed in observation cages, and stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer blind to the treatment conditions at regular intervals over a specific period (e.g., 60 minutes). A rating scale is used to quantify the intensity of the stereotypy.

-

Data Analysis: The ED50 value, the dose of JNJ-37822681 that produces a 50% reduction in the maximal stereotypy score, is calculated.

-

-

Phencyclidine (PCP)-Induced Hyperlocomotion in Rats:

-

Animals: Male Sprague-Dawley rats are used.

-

Apparatus: Locomotor activity is measured in automated activity monitors (e.g., transparent cages equipped with infrared beams).

-

Procedure: Rats are placed in the activity chambers for a habituation period. JNJ-37822681 or vehicle is administered s.c., followed by a s.c. injection of PCP (an NMDA receptor antagonist that induces hyperlocomotion).

-

Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes) after PCP administration.

-

Data Analysis: The total locomotor activity counts are analyzed, and the ED50 value for the inhibition of PCP-induced hyperlocomotion is determined.

-

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway and experimental workflow related to JNJ-37822681.

Caption: Dopamine D2 Receptor Signaling Pathway.

References

JNJ-37822681: A Technical Whitepaper on its Fast-Dissociating Dopamine D2 Antagonist Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: JNJ-37822681, chemically identified as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, is a novel antipsychotic agent distinguished by its high selectivity and, most notably, its rapid dissociation rate from the dopamine D2 receptor.[1][2][3] The development of this compound is rooted in the "fast-off" hypothesis, which posits that rapid dissociation kinetics from the D2 receptor can achieve antipsychotic efficacy while minimizing the motor side effects (extrapyramidal symptoms, EPS) and hyperprolactinemia commonly associated with conventional antipsychotics.[2][3][4][5] This document provides a comprehensive technical overview of the core pharmacological properties of JNJ-37822681, focusing on the quantitative data and experimental methodologies that define its character as a fast-dissociating D2 antagonist.

Quantitative Pharmacological Data

The pharmacological profile of JNJ-37822681 has been characterized through extensive in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Receptor Binding Profile

This table outlines the binding affinity (Ki) of JNJ-37822681 for dopamine D2L and D3 receptors. The compound demonstrates moderate affinity for the D2 receptor and is highly selective against a wide range of other neurotransmitter receptors.[2]

| Receptor | Binding Affinity (Ki, nM) | Source |

| Dopamine D2L | 158 | [6][7] |

| Dopamine D3 | 1,159 | [7] |

| Other Receptors (α1, α2, H1, muscarinic, 5-HT2C, D1, 5-HT2A) | Little to no significant activity | [2] |

Table 2: In Vivo Preclinical and Clinical Potency

This table presents the in vivo potency of JNJ-37822681, including its ability to occupy D2 receptors in the brain and its efficacy in animal models of psychosis, as well as human receptor occupancy data from Positron Emission Tomography (PET) studies.

| Parameter | Species | Value (ED50 or Occupancy) | Source |

| D2 Receptor Occupancy (ex vivo) | Rat | ED50: 0.39 mg/kg | [2][6] |

| Inhibition of Apomorphine-Induced Stereotypy | Rat | ED50: 0.19 mg/kg | [2][6] |

| Inhibition of D-amphetamine-Induced Hyperlocomotion | Rat | ED50: 1.0 mg/kg | [6] |

| Prolactin Release (Peripheral D2 blockade) | Rat | ED50: 0.17 mg/kg | [2][3] |

| Striatal D2 Receptor Occupancy (PET) | Human | 9-19% at 2 mg (single dose) | [8] |

| Striatal D2 Receptor Occupancy (PET) | Human | 60-74% at 20 mg (single dose) | [8] |

| Concentration for 50% Occupancy (EC50, PET) | Human | 18.5 ng/mL (single dose) | [9][10] |

| Concentration for 50% Occupancy (EC50, PET) | Human | 26.0 ng/mL (steady state) | [9][10] |

Table 3: Phase IIb Clinical Efficacy in Schizophrenia (6 Weeks)

This table summarizes the primary efficacy endpoint from a 12-week, double-blind, placebo-controlled study in patients experiencing an acute exacerbation of schizophrenia.[1][3] Efficacy was measured by the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

| Treatment Group | Mean Change in PANSS Total Score | p-value vs. Placebo | Source |

| Placebo | -6.4 | - | [1][3] |

| JNJ-37822681 (10 mg bid) | -18.4 | < 0.001 | [1][3] |

| JNJ-37822681 (20 mg bid) | -17.7 | < 0.001 | [1][3] |

| JNJ-37822681 (30 mg bid) | -20.0 | < 0.001 | [1][3] |

| Olanzapine (15 mg qd) | -22.9 | < 0.001 | [1][3] |

Key Experimental Protocols

2.1 Radioligand Binding Assays for Affinity Determination

Radioligand binding experiments were pivotal in identifying JNJ-37822681 as a fast-dissociating D2 ligand.[2] The following is a generalized protocol for determining the inhibitory constant (Ki) via competition binding.

-

Receptor Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor. Cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[7][11]

-

Competition Assay: A constant concentration of a specific D2 radioligand (e.g., [³H]-raclopride or [³H]-methylspiperone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (JNJ-37822681).[7]

-

Incubation and Filtration: The mixture is incubated at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[11] The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[11]

-

Quantification and Analysis: The radioactivity trapped on the filters is quantified using liquid scintillation counting. The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7][11]

2.2 In Vivo D2 Receptor Occupancy via PET

To quantify the extent to which JNJ-37822681 binds to D2 receptors in the living human brain, Positron Emission Tomography (PET) studies were conducted.[8][9]

-

Radiotracer: The study utilized [¹¹C]raclopride, a well-established PET radioligand that binds reversibly to D2 receptors.

-

Study Design: An open-label study was performed in healthy male volunteers who received variable single oral doses of JNJ-37822681.[8] PET scans were conducted before and after drug administration to measure the change in [¹¹C]raclopride binding.

-

Imaging and Analysis: Dynamic PET scans were acquired over a period of time. The simplified reference tissue model (SRTM) was used for data analysis, with the cerebellum serving as a reference region (assumed to have a negligible density of D2 receptors) to estimate the binding potential of [¹¹C]raclopride in the striatum.[8]

-

Occupancy Calculation: D2 receptor occupancy was calculated as the percentage reduction in the [¹¹C]raclopride binding potential in the striatum after JNJ-37822681 administration compared to the baseline scan.

Visualizations: Pathways and Processes

3.1 Dopamine D2 Receptor Signaling and Antagonism

The following diagram illustrates the canonical D2 receptor signaling pathway and the proposed mechanism of action for a fast-dissociating antagonist.

Caption: D2 receptor signaling and transient blockade by JNJ-37822681.

3.2 Experimental Workflow: Radioligand Competition Binding Assay

This diagram outlines the key steps in a competition binding assay used to determine the binding affinity of a test compound.

Caption: Workflow for a radioligand competition binding assay.

3.3 Logical Framework: The Fast-Dissociation Hypothesis

This diagram illustrates the theoretical relationship between the rapid dissociation kinetics of JNJ-37822681 and its anticipated clinical profile.

Caption: The "Fast-Off" hypothesis for improved antipsychotic tolerability.

Conclusion

JNJ-37822681 is a potent and selective D2 receptor antagonist defined by its rapid dissociation kinetics. Preclinical data demonstrate its efficacy in established animal models of psychosis at doses that achieve significant central D2 receptor occupancy.[2] Human PET studies confirm dose-dependent receptor occupancy in the brain, reaching levels associated with clinical efficacy for other antipsychotics.[8] Furthermore, a Phase IIb clinical trial confirmed its antipsychotic efficacy in patients with schizophrenia, demonstrating significant improvements in PANSS scores compared to placebo.[1][3] The clinical profile, including a dose-related incidence of EPS comparable to olanzapine at the 10mg bid dose and less weight gain, is consistent with the hypothesis that fast dissociation from the D2 receptor can provide a favorable balance of efficacy and tolerability.[1][2] This technical summary provides the core quantitative and methodological basis for understanding the unique pharmacological profile of JNJ-37822681.

References

- 1. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular properties affecting fast dissociation from the D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. psychiatryonline.org [psychiatryonline.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D₂-receptor occupancy measurement of JNJ-37822681, a novel fast off-rate D₂-receptor antagonist, in healthy subjects using positron emission tomography: single dose versus steady state and dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

JNJ-37822681 Dihydrochloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with JNJ-37822681 dihydrochloride. This potent and selective dopamine D2 receptor antagonist has been a subject of significant interest for its potential therapeutic applications in neuropsychiatric disorders.

Chemical Structure and Properties

This compound is the salt form of the parent compound N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine.[1][2] Its chemical structure is characterized by a trifluoromethylpyridazinamine moiety linked to a piperidine ring, which in turn is substituted with a 3,4-difluorobenzyl group.

Image of the chemical structure of JNJ-37822681

| Property | Value | Source |

| IUPAC Name | N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine dihydrochloride | [1][3][4] |

| Molecular Formula | C₁₇H₁₇F₅N₄ · 2HCl | [3] |

| Molecular Weight | 445.26 g/mol | [4] |

| CAS Number | 2108806-02-4 | [3][4] |

| Parent CAS Number | 935776-74-2 | [4] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3][4] |

| Solubility | Soluble in water and DMSO. | [3][4] |

| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture. | [1][5] |

Pharmacological Properties and Mechanism of Action

JNJ-37822681 is a potent, specific, and centrally active antagonist of the dopamine D2 receptor, exhibiting fast-dissociating kinetics.[5] This characteristic is believed to contribute to a lower incidence of extrapyramidal symptoms compared to other antipsychotics. Its primary mechanism of action involves the blockade of D2 receptors in the brain.[5] More recently, JNJ-37822681 has also been identified as an opener of neuronal Kv7 (KCNQ) potassium channels, suggesting a potential for therapeutic repurposing in conditions like epilepsy.[6]

Receptor Binding Profile

The selectivity of JNJ-37822681 for the dopamine D2L receptor is a key feature of its pharmacological profile. It displays significantly lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors.

| Target | Kᵢ (nM) | Source |

| Dopamine D2L | 158 | [3][5] |

| Dopamine D1 | >3000 | [3] |

| Dopamine D3 | 1159 | [3] |

| α₁-Adrenergic | >5000 | [3] |

| Histamine H₁ | 4931 | [3] |

| Serotonin 5-HT₂ₐ | 2896 | [3] |

| Serotonin 5-HT₂ₑ | >4000 | [3] |

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the efficacy of JNJ-37822681 in paradigms relevant to psychosis.

| Experimental Model | ED₅₀ (mg/kg) | Route of Administration | Species | Source |

| D₂ Receptor Blockade in Brain | 0.39 | i.h. (unspecified) | Rat | [5] |

| Apomorphine-induced Stereotypy | 0.19 | i.h. (unspecified) | Rat | [3][5] |

| D-amphetamine-induced Hyperlocomotion | 1.0 | i.h. (unspecified) | Rat | [3][5] |

| Phencyclidine-induced Hyperlocomotion | 4.7 | i.h. (unspecified) | Rat | [5] |

Signaling Pathways

The primary signaling pathway modulated by JNJ-37822681 is the dopamine D2 receptor pathway. As an antagonist, it blocks the binding of dopamine to the D2 receptor, thereby inhibiting downstream signaling. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Inhibition of this pathway leads to a decrease in the inhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.

The secondary mechanism involving Kv7 channels suggests that JNJ-37822681 can also directly modulate neuronal excitability. By opening these potassium channels, it would cause hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments involving JNJ-37822681.

Dopamine D2 Receptor Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of JNJ-37822681 to the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-Spiperone).

1. Membrane Preparation:

-

Tissues or cells expressing the dopamine D2 receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

-

A constant concentration of the radioligand (e.g., [³H]-Spiperone) is incubated with the membrane preparation in the presence of varying concentrations of JNJ-37822681.

-

Non-specific binding is determined by including a high concentration of a known D2 antagonist (e.g., haloperidol) in a parallel set of incubations.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of JNJ-37822681 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

In Vivo Models of Psychosis

Apomorphine-Induced Stereotypy in Rats:

-

Rats are pre-treated with various doses of JNJ-37822681 or vehicle.

-

After a specified time, the dopamine agonist apomorphine is administered to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).

-

The intensity of the stereotypic behavior is scored by a trained observer who is blind to the treatment conditions.

-

The ED₅₀, the dose of JNJ-37822681 that reduces the stereotypic score by 50%, is calculated.[3][5]

Amphetamine-Induced Hyperlocomotion in Rats:

-

Rats are habituated to an open-field arena.

-

Animals are then treated with JNJ-37822681 or vehicle, followed by an injection of d-amphetamine to induce hyperlocomotion.

-

Locomotor activity is recorded using an automated activity monitoring system.

-

The ED₅₀, the dose of JNJ-37822681 that inhibits the amphetamine-induced increase in locomotion by 50%, is determined.[3][5]

Neuronal Kv7 Channel Activity Assay

A fluorescence-based high-throughput assay can be used to identify and characterize Kv7 channel openers.

1. Cell Culture:

-

A cell line stably expressing the desired Kv7 channel subtype (e.g., Kv7.2/7.3) is used.

-

The cells are engineered to express a voltage-sensitive fluorescent dye.

2. Assay Procedure:

-

Cells are plated in microtiter plates.

-

The cells are incubated with JNJ-37822681 at various concentrations.

-

The cell membrane is depolarized using a high concentration of potassium chloride.

-

The change in fluorescence, which is proportional to the membrane potential, is measured using a plate reader.

-

An increase in fluorescence in the presence of JNJ-37822681 indicates an opening of the Kv7 channels and subsequent membrane hyperpolarization.

3. Data Analysis:

-

The concentration-response curve for JNJ-37822681 is plotted.

-

The EC₅₀, the concentration of JNJ-37822681 that produces 50% of the maximal effect, is calculated.

References

- 1. medkoo.com [medkoo.com]

- 2. caymanchem.com [caymanchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The fast-dissociating D2 antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

JNJ-37822681: A Dual-Target Modulator with Therapeutic Potential in CNS Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JNJ-37822681 is a novel small molecule that has demonstrated significant potential in the treatment of central nervous system (CNS) disorders. Initially developed as a potent and selective dopamine D2 receptor antagonist with a fast dissociation rate, it has shown efficacy in clinical trials for schizophrenia. More recently, JNJ-37822681 has been identified as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels, suggesting a therapeutic utility in epilepsy and other neuronal hyperexcitability disorders. This technical guide provides a comprehensive overview of the pharmacological profile of JNJ-37822681, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential.

Core Mechanism of Action and Pharmacological Profile

JNJ-37822681 exhibits a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and a Kv7 potassium channel opener.

Dopamine D2 Receptor Antagonism

JNJ-37822681 is a potent antagonist of the dopamine D2 receptor, a primary target for antipsychotic medications. A key characteristic of JNJ-37822681 is its rapid dissociation from the D2 receptor.[1] This property is hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics, by allowing for more physiological fluctuations in dopamine neurotransmission.

Kv7 Channel Opening

Subsequent research has revealed that JNJ-37822681 also functions as a potent opener of neuronal Kv7 (Kv7.2-7.5) potassium channels. These channels are critical regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, which can suppress excessive neuronal firing. This mechanism of action is distinct from its D2 receptor antagonism and suggests potential applications in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-37822681 from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity

| Receptor | Kᵢ (nM) | Species | Reference |

| Dopamine D2L | 158 | Human | [2][3] |

| Dopamine D3 | 1,159 | Human | [3] |

This table will be expanded as more comprehensive receptor screening data becomes available.

Table 2: In Vivo Efficacy in Animal Models of Psychosis

| Model | Endpoint | ED₅₀ (mg/kg) | Species | Reference |

| Apomorphine-induced Stereotypy | Inhibition | 0.19 | Rat | [2] |

| d-Amphetamine-induced Hyperlocomotion | Inhibition | 1.0 | Rat | [2] |

| Phencyclidine-induced Hyperlocomotion | Inhibition | 4.7 | Rat | [2] |

| D2 Receptor Occupancy | In brain | 0.39 | Rat | [2] |

| Prolactin Release | Increase | 0.17 | Rat | [2] |

Table 3: Phase I Clinical Trial - Pharmacokinetics in Healthy Volunteers (Single Oral Dose)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |

| 0.5 mg | - | - | - |

| 2 mg | - | - | - |

| 5 mg | - | - | - |

| 10 mg | - | - | - |

| 15 mg | - | - | - |

| 20 mg | - | - | - |

Specific values for Cmax, Tmax, and AUC are not yet publicly available in a structured format. Studies indicate a more than proportional increase in Cmax and a dose-proportional increase in AUC with increasing doses.[4]

Table 4: Phase II Clinical Trial - Efficacy in Schizophrenia (6 weeks)

| Treatment Group | Mean Change from Baseline in PANSS Total Score | p-value vs. Placebo | Reference |

| Placebo | -6.4 | - | [5] |

| JNJ-37822681 (10 mg bid) | -18.4 | < 0.001 | [5] |

| JNJ-37822681 (20 mg bid) | -17.7 | < 0.001 | [5] |

| JNJ-37822681 (30 mg bid) | -20.0 | < 0.001 | [5] |

| Olanzapine (15 mg qd) | -22.9 | < 0.001 | [5] |

Signaling Pathways

The therapeutic effects of JNJ-37822681 are mediated through its modulation of the dopamine D2 receptor and Kv7 channel signaling pathways.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway and the antagonistic effect of JNJ-37822681.

Kv7 Channel Signaling Pathway

Caption: Kv7 channel activation by JNJ-37822681 leading to reduced neuronal excitability.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Radioligand Binding Assay for D2 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of JNJ-37822681 for the dopamine D2 receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

-

Test compound: JNJ-37822681 at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, assay buffer, and either the test compound (JNJ-37822681) at varying concentrations, the non-specific binding control, or buffer alone (for total binding).

-

Radioligand Addition: Add [³H]-Spiperone to each well at a final concentration near its Kₑ value.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of JNJ-37822681 that inhibits 50% of specific [³H]-Spiperone binding) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity

Objective: To assess the effect of JNJ-37822681 on Kv7 channel currents.

Materials:

-

HEK293 cells stably expressing human Kv7.2/7.3 channels.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass micropipettes (3-5 MΩ resistance).

-

Micromanipulator.

-

Perfusion system.

-

Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

JNJ-37822681 stock solution.

Procedure:

-

Cell Preparation: Plate the HEK293 cells expressing Kv7.2/7.3 channels onto glass coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration: Under microscopic observation, approach a cell with the micropipette and form a high-resistance (GΩ) seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.

-

Drug Application: Perfuse the cells with the extracellular solution containing JNJ-37822681 at various concentrations.

-

Data Acquisition: Record the outward potassium currents before, during, and after the application of JNJ-37822681.

-

Data Analysis: Measure the amplitude of the Kv7 currents at each voltage step in the presence and absence of the compound. Construct current-voltage (I-V) and concentration-response curves to determine the potency (EC₅₀) and efficacy of JNJ-37822681 as a Kv7 channel opener.

Animal Models of Psychosis

Objective: To evaluate the antipsychotic-like potential of JNJ-37822681 by its ability to inhibit dopamine agonist-induced stereotyped behaviors.

Materials:

-

Male Sprague-Dawley rats.

-

Apomorphine hydrochloride.

-

JNJ-37822681.

-

Vehicle for drug administration.

-

Observation cages.

-

Scoring system for stereotypy.

Procedure:

-

Acclimation: Acclimate the rats to the testing environment.

-

Drug Administration: Administer JNJ-37822681 or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1.25 mg/kg) to induce stereotyped behaviors.

-

Behavioral Observation: Immediately after the apomorphine injection, place the rats in individual observation cages and record their behavior for a set period (e.g., 60 minutes).

-

Scoring: Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals using a validated rating scale.

-

Data Analysis: Compare the stereotypy scores between the JNJ-37822681-treated groups and the vehicle-treated control group to determine the dose-dependent inhibitory effect of the compound. Calculate the ED₅₀ value.

Objective: To assess the antipsychotic-like activity of JNJ-37822681 by its ability to reduce psychostimulant-induced hyperactivity.

Materials:

-

Male Sprague-Dawley rats.

-

d-Amphetamine sulfate.

-

JNJ-37822681.

-

Vehicle for drug administration.

-

Automated locomotor activity chambers.

Procedure:

-

Acclimation: Habituate the rats to the locomotor activity chambers.

-

Drug Administration: Administer JNJ-37822681 or vehicle (i.p. or p.o.) at various doses.

-

Amphetamine Challenge: After the pretreatment period, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

-

Activity Monitoring: Immediately place the rats back into the locomotor activity chambers and record their horizontal and vertical activity for a specified duration (e.g., 90-120 minutes).

-

Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of rearings) and compare the results from the JNJ-37822681-treated groups to the vehicle-treated control group. Determine the ED₅₀ for the inhibition of hyperlocomotion.

Clinical Trial Methodology for Schizophrenia

The efficacy and safety of JNJ-37822681 in patients with schizophrenia were evaluated in a double-blind, randomized, placebo-controlled, and active-comparator-controlled clinical trial.[5]

Study Design:

-

Population: Patients with a diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.

-

Intervention: Patients were randomized to receive one of the following treatments for 12 weeks:

-

JNJ-37822681 (10 mg, 20 mg, or 30 mg, twice daily)

-

Olanzapine (15 mg, once daily) - active comparator

-

Placebo (for the first 6 weeks, followed by olanzapine)

-

-

Primary Efficacy Endpoint: The change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.

-

Secondary Efficacy Endpoints: Changes in PANSS subscale scores, Clinical Global Impression-Severity (CGI-S) score, and other relevant clinical assessments.

-

Safety and Tolerability Assessments: Monitoring of adverse events, including extrapyramidal symptoms (using scales such as the Simpson-Angus Scale and the Barnes Akathisia Rating Scale), weight change, and laboratory parameters.

Potential Therapeutic Applications

Schizophrenia and Bipolar Disorder

The primary therapeutic indication for JNJ-37822681 is the treatment of schizophrenia, based on its potent D2 receptor antagonism. Its fast dissociation kinetics may offer an improved side-effect profile, particularly concerning extrapyramidal symptoms, compared to other antipsychotics. The mood-stabilizing effects of D2 antagonists also suggest potential utility in the management of bipolar disorder.

Epilepsy and Neuronal Hyperexcitability Disorders

The novel discovery of JNJ-37822681 as a Kv7 channel opener opens up new therapeutic avenues. By reducing neuronal hyperexcitability, it has the potential to be an effective treatment for various forms of epilepsy. This mechanism may also be relevant for other neurological conditions characterized by excessive neuronal firing, such as neuropathic pain and tinnitus.

Conclusion

JNJ-37822681 is a promising therapeutic agent with a unique dual mechanism of action. Its well-characterized dopamine D2 receptor antagonism, combined with its more recently discovered activity as a Kv7 channel opener, provides a strong rationale for its development in a range of CNS disorders. The data presented in this technical guide underscore the potential of JNJ-37822681 and provide a foundation for further research and clinical investigation into its full therapeutic utility. The detailed experimental protocols offer a roadmap for researchers seeking to explore the pharmacology of this and similar compounds. Further studies to fully elucidate its receptor selectivity profile and to obtain more detailed pharmacokinetic data will be crucial for optimizing its clinical use.

References

- 1. imrpress.com [imrpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist JNJ-37822681 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Profile of JNJ-37822681 in Rodent Models of Psychosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo studies of JNJ-37822681 in established rodent models of psychosis. JNJ-37822681 is a potent and specific, centrally active dopamine D2 receptor antagonist characterized by its rapid dissociation, a property hypothesized to contribute to a lower incidence of extrapyramidal symptoms.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for professionals in the field of neuropharmacology and drug development.

Core Efficacy Data in Psychosis Models

JNJ-37822681 has demonstrated efficacy in attenuating hyperlocomotion and stereotypy induced by various pharmacological agents that mimic aspects of psychosis in rodents. The following tables summarize the quantitative data from these key in vivo studies.

Table 1: Efficacy of JNJ-37822681 in Rodent Models of Psychosis

| Animal Model | Psychosis-Inducing Agent | Behavioral Readout | Efficacy (ED50) of JNJ-37822681 |

| Sprague-Dawley Rat | Apomorphine | Stereotypy | 0.19 mg/kg[1][2] |

| Sprague-Dawley Rat | D-Amphetamine | Hyperlocomotion | 1.0 mg/kg[2] |

| Sprague-Dawley Rat | Phencyclidine (PCP) | Hyperlocomotion | 4.7 mg/kg[2] |

Table 2: Receptor Occupancy and Prolactin Response

| Species | Parameter | Method | ED50 of JNJ-37822681 |

| Rat | Brain D2 Receptor Occupancy | 0.39 mg/kg[1][2] | |

| Rat | Prolactin Release (Peripheral D2) | 0.17 mg/kg[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.

Apomorphine-Induced Stereotypy in Rats

This model assesses the ability of a compound to block the stereotyped behaviors induced by the dopamine agonist apomorphine, which is indicative of central D2 receptor blockade.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats are used for this assay.

-

Habituation: Prior to the test day, rats are habituated to the testing environment (e.g., individual observation cages) to minimize novelty-induced stress.

-

Drug Administration:

-

JNJ-37822681 is administered via subcutaneous (s.c.) injection at various doses.

-

A control group receives a vehicle injection.

-

After a predetermined pretreatment time (typically 30-60 minutes), apomorphine is administered subcutaneously.

-

-

Behavioral Observation:

-

Immediately following apomorphine injection, individual rats are placed in observation cages.

-

Stereotyped behaviors are observed and scored by a trained observer, typically at 5- or 10-minute intervals for a duration of 60 minutes.

-

-

Scoring: Stereotypy is rated on a standardized scale, which may include components such as sniffing, licking, and gnawing.

Amphetamine-Induced Hyperlocomotion in Rats

This model evaluates the antipsychotic potential of a compound by measuring its ability to reverse the locomotor hyperactivity induced by the indirect dopamine agonist, amphetamine.

Experimental Protocol:

-

Animals: Adult male Sprague-Dawley rats are commonly used.

-

Habituation: Rats are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) on the day before testing.

-

Drug Administration:

-

On the test day, JNJ-37822681 or vehicle is administered subcutaneously.

-

Following the pretreatment interval, amphetamine is administered.

-

-

Locomotor Activity Measurement:

-

Rats are placed in the activity chambers immediately after amphetamine administration.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically for a specified duration (e.g., 90 minutes).

-

Phencyclidine (PCP)-Induced Hyperlocomotion in Rats

PCP, an NMDA receptor antagonist, induces a psychotic state in humans that closely resembles schizophrenia. This model is used to assess the efficacy of antipsychotic candidates against NMDA receptor hypofunction-related symptoms.

Experimental Protocol:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Habituation: Similar to the amphetamine model, animals are habituated to the testing arenas.

-

Drug Administration:

-

JNJ-37822681 or vehicle is administered subcutaneously.

-

After the pretreatment period, PCP is administered.

-

-

Locomotor Activity Assessment:

-

Locomotor activity is recorded in automated activity monitors for a defined period following PCP injection.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of JNJ-37822681 and the general workflow of the in vivo experiments.

Caption: Proposed mechanism of action of JNJ-37822681 at the D2 receptor.

Caption: General experimental workflow for in vivo psychosis models.

References

JNJ-37822681: A Technical Guide to Dopamine D2L Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-37822681 is a novel, potent, and specific centrally active antagonist of the dopamine D2 receptor. A key characteristic of this compound is its rapid dissociation from the D2 receptor, a feature that has been hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics. This technical guide provides an in-depth analysis of the in vitro selectivity profile of JNJ-37822681 for the dopamine D2L receptor. It includes a comprehensive summary of its binding affinities for a range of neurotransmitter receptors, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile

The selectivity of JNJ-37822681 has been primarily characterized through radioligand binding assays, which determine the affinity of the compound for various receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding affinity.

| Receptor Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity vs. D2L | Reference |

| Dopamine | D2L | 158 | - | [1][2][3][4] |

| D1 | >10,000 | >63-fold | [5] | |

| D3 | 1159 | 7.3-fold | [2] | |

| Serotonin | 5-HT2A | 2896 | 18.3-fold | |

| 5-HT2C | >10,000 | >63-fold | [5] | |

| Adrenergic | α1 | >10,000 | >63-fold | [5] |

| α2 | >10,000 | >63-fold | [5] | |

| Histamine | H1 | 4931 | 31.2-fold | |

| Muscarinic | M1-M5 | >10,000* | >63-fold | [5] |

*Note: A Ki value of >10,000 nM indicates very low to negligible binding affinity at the tested concentrations.[5]

As the data illustrates, JNJ-37822681 exhibits a moderate binding affinity for the dopamine D2L receptor and demonstrates significant selectivity over other dopamine receptor subtypes, as well as serotonin, adrenergic, histamine, and muscarinic receptors.[5] This high degree of selectivity is a crucial attribute, as interactions with these other receptors are often associated with undesirable side effects of antipsychotic medications.

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to characterize the selectivity of JNJ-37822681.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound (JNJ-37822681) to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.

Workflow for a Typical Radioligand Binding Assay:

Detailed Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor (e.g., human dopamine D2L receptor) are prepared from cultured cells through homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

-

Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (JNJ-37822681) are incubated with the receptor-containing membranes. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For G-protein coupled receptors (GPCRs) like the dopamine D2 receptor, which couples to Gi/o proteins, a common functional assay measures changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca2+). As an antagonist, JNJ-37822681 is expected to block the action of a known agonist at the D2 receptor.

Signaling Pathway for a Gi/o-Coupled Receptor like Dopamine D2:

Workflow for a Calcium Flux Functional Assay:

Detailed Protocol:

-

Cell Culture: Cells stably expressing the human dopamine D2L receptor are cultured in appropriate media and plated in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will increase in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (JNJ-37822681).

-

Agonist Stimulation: A known D2 receptor agonist (e.g., quinpirole) is added to the wells to stimulate the receptor and induce a change in intracellular calcium levels.

-

Fluorescence Measurement: The change in fluorescence is measured over time using a plate reader.

-

Data Analysis: The ability of JNJ-37822681 to inhibit the agonist-induced calcium flux is quantified, and the concentration that produces 50% inhibition (IC50) is determined.

Conclusion

JNJ-37822681 is a highly selective antagonist for the dopamine D2L receptor. Its pharmacological profile, characterized by a moderate affinity for the D2L receptor and significantly lower affinity for a wide range of other neurotransmitter receptors, suggests a reduced potential for off-target side effects. The fast dissociation kinetics of JNJ-37822681 from the D2 receptor is another defining feature that may contribute to its favorable safety profile. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of the selectivity and functional activity of this and similar compounds, which is essential for the advancement of novel therapeutics for psychiatric disorders.

References

JNJ-37822681: A Technical Overview of CNS Penetration and Brain Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-37822681 is a novel, potent, and specific antagonist of the dopamine D2 receptor, characterized by its rapid dissociation kinetics. Developed for the potential treatment of schizophrenia and bipolar disorder, its efficacy is contingent upon adequate penetration of the central nervous system (CNS) and distribution to target receptors in the brain. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the CNS penetration and brain distribution of JNJ-37822681, intended for professionals in drug development and neuroscience research.

CNS Penetration and Brain Disposition

Preclinical studies have provided evidence for the effective CNS penetration of JNJ-37822681. A key indicator of its ability to cross the blood-brain barrier is the comparison of its potency at peripheral versus central D2 receptors. In rat models, the dose required to elicit a central pharmacological effect (antagonism of apomorphine-induced stereotypy) was found to be very close to the dose that affects peripheral D2 receptors (prolactin release), suggesting efficient brain entry.[1]

While direct quantitative measures such as brain-to-plasma ratios and cerebrospinal fluid (CSF) concentrations are not extensively reported in publicly available literature, the pharmacological profile strongly supports the classification of JNJ-37822681 as a centrally active agent.[1][2]

Preclinical Evidence of Brain Disposition

A pivotal study in rats demonstrated that JNJ-37822681 occupies brain D2 receptors at low doses.[1] The effective dose for 50% antagonism of apomorphine-induced stereotypy, a centrally mediated behavior, was 0.19 mg/kg.[1] This is comparable to the ED50 for the increase in prolactin levels (a peripheral D2 receptor-mediated effect), which was 0.17 mg/kg.[1] This narrow gap between peripheral and central effective doses points towards "excellent brain disposition".[1]

Table 1: Preclinical Pharmacodynamic Data Suggesting CNS Penetration in Rats

| Parameter | ED50 (mg/kg) | Implication for CNS Penetration | Reference |

| Inhibition of Apomorphine-Induced Stereotypy | 0.19 | Indicates central D2 receptor blockade | [1] |

| Increase in Prolactin Levels | 0.17 | Indicates peripheral D2 receptor blockade | [1] |

| In vivo D2 Receptor Occupancy | 0.39 | Direct measure of target engagement in the brain | [1] |

Brain Distribution and Receptor Occupancy in Humans

In human subjects, the brain distribution of JNJ-37822681 has been primarily assessed through Positron Emission Tomography (PET) imaging studies using the radioligand [11C]raclopride to quantify D2 receptor occupancy in the striatum.[3][4] These studies have demonstrated a clear dose- and concentration-dependent occupancy of striatal D2 receptors following oral administration of JNJ-37822681.

Oral administration of JNJ-37822681 resulted in a dose-dependent increase in dopamine D2 receptor occupancy, rising from 9-19% at a 2 mg dose to 60-74% at a 20 mg dose.[3] This level of occupancy is generally associated with clinical efficacy for antipsychotic drugs.[3]

Table 2: Striatal D2 Receptor Occupancy in Healthy Male Volunteers (Single Oral Dose)

| JNJ-37822681 Dose | D2 Receptor Occupancy (%) | Reference |

| 2 mg | 9 - 19 | [3] |

| 20 mg | 60 - 74 | [3] |

Further studies have established the relationship between plasma concentration of JNJ-37822681 and D2 receptor occupancy.

Table 3: Plasma Concentration and Striatal D2 Receptor Occupancy (Single and Multiple Doses)

| Study Condition | JNJ-37822681 Plasma Concentration (ng/mL) | D2 Receptor Occupancy (%) | EC50 (ng/mL) | Reference |

| Single Dose | - | - | 18.5 | [4] |

| Steady State (10 mg twice daily) | 3.17 - 63.0 | 0 - 62 | 26.0 | [4] |

The data indicates that brain clearance of JNJ-37822681 is correlated with its plasma clearance, suggesting a relatively short residence time in the brain.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are summarized below based on the available information.

Preclinical In Vivo D2 Receptor Occupancy and Pharmacodynamics (Rat)

-

Animal Model: Male Sprague-Dawley rats.[1]

-

Compound Administration: Intraperitoneal or oral administration of JNJ-37822681.[2]

-

Apomorphine-Induced Stereotypy:

-

Rats were pre-treated with JNJ-37822681.

-

Apomorphine was administered to induce stereotyped behavior.

-

Behavioral scores were recorded to determine the dose of JNJ-37822681 required to inhibit the effects of apomorphine.

-

-

Prolactin Measurement:

-

Blood samples were collected from rats following administration of JNJ-37822681.

-

Plasma prolactin levels were measured using appropriate immunoassay techniques to assess peripheral D2 receptor antagonism.

-

-

Ex Vivo D2 Receptor Occupancy:

-

Rats were administered JNJ-37822681.

-

At a specified time point, rats were euthanized, and brains were rapidly removed.

-

Striatal tissue was dissected and homogenized.

-

Radioligand binding assays were performed using a D2 receptor-specific radiotracer to determine the percentage of receptors occupied by JNJ-37822681.

-

Clinical Striatal D2 Receptor Occupancy ([11C]raclopride PET)

-

Subjects: Healthy male volunteers.[3]

-

Study Design: Open-label, single-dose, and multiple-dose studies.[3][4]

-

Drug Administration: Single or multiple oral doses of JNJ-37822681.[3][4]

-

PET Imaging:

-

A baseline PET scan was performed using [11C]raclopride to determine baseline D2 receptor availability.

-

JNJ-37822681 was administered orally.

-

A second PET scan was performed at a time corresponding to the peak plasma concentration of JNJ-37822681.

-

Dynamic PET data were acquired over a specified duration.

-

-

Data Analysis:

-

The simplified reference tissue model was used to analyze the PET data, with the cerebellum serving as the reference region.

-

Binding potential (BPND) of [11C]raclopride was calculated for the striatum at baseline and post-dosing.

-

D2 receptor occupancy was calculated as the percentage reduction in BPND from baseline.

-

-

Pharmacokinetic Sampling: Venous blood samples were collected at multiple time points to determine the plasma concentration of JNJ-37822681.

Visualizations

Caption: Conceptual workflow of JNJ-37822681 CNS penetration.

Caption: Experimental workflow for a clinical PET receptor occupancy study.

References

- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D₂-receptor occupancy measurement of JNJ-37822681, a novel fast off-rate D₂-receptor antagonist, in healthy subjects using positron emission tomography: single dose versus steady state and dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Preclinical Profile of JNJ-37822681: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-37822681 is a novel psychopharmacological agent that has garnered significant interest for its unique preclinical profile. Initially developed as a potent and selective antagonist of the dopamine D2 receptor with fast dissociation kinetics, it has shown promise in models of psychosis.[1] More recently, its characterization as a neuronal Kv7 potassium channel opener has unveiled a dual mechanism of action, suggesting potential therapeutic applications beyond schizophrenia, including epilepsy.[2] This technical guide provides an in-depth summary of the preclinical pharmacology of JNJ-37822681, presenting key quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways and workflows using Graphviz diagrams.

Core Pharmacological Properties

JNJ-37822681 is characterized as a potent, specific, centrally active, and fast-dissociating dopamine D2 receptor antagonist.[1] Its primary mechanism of action is the blockade of D2 receptors, a well-established target for antipsychotic drugs.[3][4][5] The "fast-dissociating" property is a key feature, hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.[1]

In addition to its D2 receptor antagonism, JNJ-37822681 has been identified as an opener of Kv7.2-5 potassium channels.[2] This action leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability, which is a validated mechanism for epilepsy treatment.[2]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-37822681.

Table 1: In Vitro Binding Affinities

| Receptor/Target | Assay Type | Species | Ki (nM) | Reference |

| Dopamine D2L | Radioligand Binding | Human | 158 | [1] |